1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound with a unique structure that includes a pyrido[2,3-b][1,4]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrido[2,3-b][1,4]oxazine ring system through a series of cyclization reactions. Key steps may include the use of reagents such as n-BuLi for intramolecular cyclization and Dess–Martin periodinane for oxidation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: Using reagents like Dess–Martin periodinane.
Reduction: Employing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed on the hydroxypropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include n-BuLi for cyclization, Dess–Martin periodinane for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly for antibacterial and anticoagulant agents.
Materials Science: Used in the development of smart materials, such as stimuli-responsive hydrogels.
Biological Studies: Investigated for its potential biological activities, including antioxidant and antitumor properties.
Mechanism of Action
The mechanism of action of 1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one: Shares a similar oxazine ring system and is used in the development of antibacterial and anticoagulant agents.
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antiviral properties.
Uniqueness
1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrido[2,3-b][1,4]oxazine ring with a hydroxypropyl group and a dimethylpropanone moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[6-(3-hydroxypropyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)14(19)17-8-10-20-13-12(17)7-6-11(16-13)5-4-9-18/h6-7,18H,4-5,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWBSQKPVMDJTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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